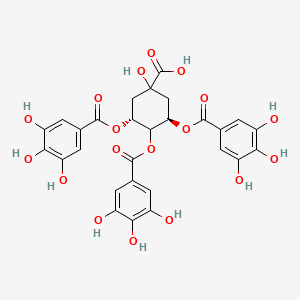

3,4,5-Tri-O-galloylquinic acid

Descripción

Propiedades

Número CAS |

99745-62-7 |

|---|---|

Fórmula molecular |

C28H24O18 |

Peso molecular |

648.5 g/mol |

Nombre IUPAC |

(3R,5R)-1-hydroxy-3,4,5-tris[(3,4,5-trihydroxybenzoyl)oxy]cyclohexane-1-carboxylic acid |

InChI |

InChI=1S/C28H24O18/c29-12-1-9(2-13(30)20(12)35)24(38)44-18-7-28(43,27(41)42)8-19(45-25(39)10-3-14(31)21(36)15(32)4-10)23(18)46-26(40)11-5-16(33)22(37)17(34)6-11/h1-6,18-19,23,29-37,43H,7-8H2,(H,41,42)/t18-,19-,23?,28?/m1/s1 |

Clave InChI |

PEOHIPMSHPWYAQ-IOALSNHGSA-N |

SMILES |

C1C(C(C(CC1(C(=O)O)O)OC(=O)C2=CC(=C(C(=C2)O)O)O)OC(=O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O |

SMILES isomérico |

C1[C@H](C([C@@H](CC1(C(=O)O)O)OC(=O)C2=CC(=C(C(=C2)O)O)O)OC(=O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O |

SMILES canónico |

C1C(C(C(CC1(C(=O)O)O)OC(=O)C2=CC(=C(C(=C2)O)O)O)OC(=O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O |

Sinónimos |

3,4,5-tri-O-galloylquinic acid TGQA |

Origen del producto |

United States |

Natural Occurrence and Phytogeographical Distribution

Identification of Plant Sources and Biological Matrices

3,4,5-Tri-O-galloylquinic acid has been definitively identified in several plant species, primarily within the families Myrothamnaceae, Combretaceae, and Lepidobotryaceae. The biological matrices in which this compound is found vary between species, indicating differential biosynthesis and storage within the plant.

The most notable source of this compound is the resurrection plant, Myrothamnus flabellifolius. mdpi.comsmolecule.com This woody shrub, native to Southern Africa, is renowned for its remarkable ability to tolerate extreme desiccation. The compound is predominantly located in the leaves of this plant. mdpi.comnih.gov

Another significant source is Guiera senegalensis, a member of the Combretaceae family found in the dry savannas of West and Central Africa. smolecule.comresearchgate.net In this species, this compound has been isolated from various parts of the plant, including the leaves, stems, roots, and even in galls formed on the plant. usp.brresearchgate.net

The compound is also present in Lepidobotrys staudtii, a small African tree and the sole species in its genus. smolecule.comwikipedia.org Specifically, the methyl ester derivative of this compound has been isolated from its stem bark. smolecule.com

Table 1: Plant Sources and Biological Matrices of this compound

| Family | Species | Common Name | Biological Matrix | Geographic Distribution |

|---|---|---|---|---|

| Myrothamnaceae | Myrothamnus flabellifolius | Resurrection Plant | Leaves | Southern Africa |

| Combretaceae | Guiera senegalensis | - | Leaves, Stems, Roots, Galls | West and Central Africa |

| Lepidobotryaceae | Lepidobotrys staudtii | - | Stem Bark | Cameroon to Ethiopia |

Quantitative and Qualitative Distribution Across Plant Tissues

The concentration of this compound exhibits significant variation both between different plant species and within the tissues of a single plant. This distribution is often influenced by environmental conditions, particularly water availability.

In Myrothamnus flabellifolius, the leaves contain exceptionally high concentrations of this polyphenol. nih.gov Research has shown a dramatic difference in the quantitative distribution of the compound between hydrated and desiccated leaves. In a hydrated state, this compound can constitute approximately 44.3% of the leaf's dry weight. smolecule.comnih.gov This concentration increases significantly to about 73.6% of the dry weight when the leaf is in a desiccated state. smolecule.comnih.gov This substantial accumulation underscores its critical role in the plant's survival mechanisms. In fact, it is the predominant low-molecular-mass polyphenol in the leaves, accounting for over 90% of the total polyphenolic content. smolecule.com

For Guiera senegalensis, while the compound is found in multiple organs, there are quantitative and qualitative differences in the tannin composition between the leaves, galls, stems, and roots. usp.br In the crude methanol (B129727) extract of the leaves, galloyl derivatives, including this compound, make up a significant portion of the quantifiable phenolic content. smolecule.com

Table 2: Quantitative Distribution of this compound in Myrothamnus flabellifolius Leaves

| Plant Species | Tissue | Physiological State | Concentration (% of Dry Weight) |

|---|---|---|---|

| Myrothamnus flabellifolius | Leaves | Hydrated | 44.3 ± 11.9% |

| Myrothamnus flabellifolius | Leaves | Desiccated | 73.6 ± 9.6% |

Ecological and Chemotaxonomic Implications of Occurrence

The restricted distribution and high concentrations of this compound in certain plant species carry significant ecological and chemotaxonomic implications.

Ecologically, the primary role of this compound appears to be linked to stress tolerance, particularly desiccation. In Myrothamnus flabellifolius, the massive accumulation of this compound during water loss is crucial for protecting cellular structures from damage. mdpi.com It acts as a potent antioxidant, safeguarding membranes and other cellular components from oxidative stress induced by dehydration. mdpi.com

From a chemotaxonomic perspective, the presence and relative abundance of this compound and related galloylquinic acids can serve as valuable markers for distinguishing between plant populations and clarifying taxonomic relationships. A compelling example is found within Myrothamnus flabellifolius, where populations in Namibia and South Africa exhibit distinct polyphenol profiles. usp.br The Namibian population predominantly contains this compound as a single major polyphenol. In contrast, the South African population displays a more varied composition of galloylquinic acids, including this compound alongside higher molecular weight derivatives. usp.br This chemical divergence is correlated with genetic differences, suggesting that the two populations are genetically distinct. usp.br The presence of various galloylquinic acids is also a characteristic feature of the Combretaceae family, to which Guiera senegalensis belongs, highlighting its potential as a chemotaxonomic marker at the family level.

Biosynthesis and Biotransformation Pathways

Precursor Compounds and Initial Enzymatic Steps in Plant Biosynthesis

The biosynthesis of 3,4,5-tri-O-galloylquinic acid originates from two fundamental metabolic pathways: the shikimate pathway, which provides the gallic acid moieties, and a separate pathway for the formation of the quinic acid core. smolecule.com

Gallic Acid Biosynthesis: The journey begins with the shikimate pathway, a central route in plant metabolism for the production of aromatic amino acids and other essential compounds. frontiersin.org A key intermediate in this pathway, 3-dehydroshikimic acid, serves as the direct precursor for gallic acid. smolecule.com The conversion is catalyzed by the enzyme shikimate dehydrogenase (SDH) , which facilitates the direct transformation of 3-dehydroshikimic acid into gallic acid. smolecule.com

Quinic Acid Formation: While also linked to the shikimate pathway, the precise mechanisms for quinic acid formation are distinct. The co-occurrence of quinic and shikimic acids in various plant species suggests a coordinated regulation of their biosynthesis. smolecule.com

The Initial Esterification: The first committed step in the formation of galloylquinic esters is the esterification of gallic acid. In the broader context of gallotannin biosynthesis, the activated form of gallic acid is typically β-glucogallin (1-O-galloyl-β-D-glucose) . frontiersin.orgnih.gov This crucial intermediate is formed through the esterification of gallic acid with glucose, a reaction catalyzed by UDP-glucosyltransferases (UGTs) utilizing uridine (B1682114) diphosphate (B83284) (UDP) glucose as the activated substrate. frontiersin.orghep.com.cnoup.com β-glucogallin then acts as the primary acyl donor for subsequent galloylation reactions. frontiersin.orgnih.gov

Galloylation Mechanism and Specific Acyltransferases Involved

The sequential addition of galloyl groups to the quinic acid core is a defining feature of this compound biosynthesis. This process, known as galloylation, is mediated by a specific class of enzymes.

The key enzymes responsible for transferring the galloyl moieties are galloyltransferases , which are classified as serine carboxypeptidase-like acyltransferases (SCPL-ATs) . smolecule.comresearchgate.net These enzymes catalyze the transfer of galloyl groups from an activated donor, most notably β-glucogallin, to the hydroxyl groups of an acceptor molecule, in this case, quinic acid. smolecule.comresearchgate.net

Enzyme studies, particularly with extracts from oak (Quercus) and sumac (Rhus typhina) leaves, have been instrumental in elucidating the galloylation process in the context of gallotannin biosynthesis. nih.govnih.gov These studies revealed a series of position-specific galloylation steps. nih.gov While the direct galloylation of quinic acid to form this compound is a specific pathway, the general mechanism involves the sequential transfer of galloyl groups. For instance, in the biosynthesis of gallotannins based on a glucose core, enzymes catalyze the transfer of the galloyl moiety from β-glucogallin to 1,6-di-O-galloyl-β-D-glucose to form 1,2,6-tri-O-galloyl-β-D-glucose. nih.gov A similar, position-specific enzymatic logic is presumed to apply to the galloylation of quinic acid.

The galloylation process is characterized by a "galloylation-degalloylation cycle," suggesting a dynamic regulation of the synthesis and metabolism of galloyl derivatives. smolecule.comhep.com.cnoup.com This cycle involves both the addition of galloyl groups by SCPL-ATs and their removal by carboxylesterases (CXEs). hep.com.cnoup.com

Genetic and Molecular Regulation of Biosynthetic Enzymes

The biosynthesis of this compound is under intricate genetic and molecular control, ensuring its production is coordinated with the plant's developmental and environmental needs.

Key Regulatory Enzymes:

Shikimate dehydrogenase (SDH): As a crucial enzyme in the biosynthesis of the gallic acid precursor, SDH activity is a key regulatory point. smolecule.com Its expression and activity levels can vary significantly between different plant species and tissues. smolecule.com

UDP-dependent glycosyltransferases (UGTs): These enzymes are essential for the formation of β-glucogallin, the primary galloyl donor. researchgate.net The expression of UGT genes can be tissue-specific, as seen in Quercus variabilis. researchgate.net

Serine carboxypeptidase-like acyltransferases (SCPL-ATs): These enzymes directly catalyze the galloylation steps. The expression of specific SCPL-AT genes is correlated with the accumulation of hydrolyzable tannins. hep.com.cnoup.com

Carboxylesterases (CXEs): Involved in the degalloylation part of the cycle, these enzymes also play a regulatory role. hep.com.cnoup.com

Transcriptional Regulation: The expression of genes encoding these biosynthetic enzymes is controlled by various transcription factors , including those from the MYB, bHLH, and WD40 protein families . mdpi.comnumberanalytics.com These transcription factors bind to specific DNA sequences in the promoter regions of their target genes, thereby activating or repressing their transcription. mdpi.com For example, in Quercus variabilis, the transcription factor HB26, a member of the HD-Zip I subfamily, is involved in regulating hydrolyzable tannin biosynthesis by activating the expression of UGT84A13. researchgate.net

Microbial Biotransformation and Metabolic Engineering Approaches

The complex biosynthesis of this compound in plants presents both challenges and opportunities for its production. Microbial biotransformation and metabolic engineering offer promising alternative strategies.

Microbial Biotransformation: The degradation of gallotannins by microorganisms involves a series of enzymatic reactions. frontiersin.org Enzymes like tannase can cleave the ester bonds, releasing gallic acid. frontiersin.org While primarily studied for degradation, microbial enzymes could potentially be harnessed for the synthesis or modification of galloylquinic acids.

Metabolic Engineering: Advances in genetic engineering provide the tools to manipulate the biosynthetic pathways of plants and microorganisms to enhance the production of desired compounds. core.ac.uk This can involve:

Overexpression of key biosynthetic genes: Increasing the expression of genes encoding enzymes like SDH, UGTs, and SCPL-ATs could lead to higher yields of this compound.

Introducing novel genes: The introduction of genes from other organisms could create new biosynthetic capabilities or bypass rate-limiting steps. For example, introducing a stilbene (B7821643) synthase gene into strawberry altered the phenolic metabolism. core.ac.uk

Fine-tuning gene expression: Using specific promoters and regulatory elements allows for precise control over the timing and location of gene expression, which is crucial for complex biosynthetic pathways. rug.nl

Metabolic engineering efforts in plants like strawberry have demonstrated the potential to alter the profile of hydrolyzable tannins by manipulating the expression of genes involved in the "galloylation-degalloylation cycle". hep.com.cnoup.com These approaches hold significant potential for the sustainable and scalable production of this compound and other valuable gallotannins.

Methodologies for Isolation, Purification, and Advanced Analytical Characterization

Extraction Techniques from Complex Biological Matrices

The initial step in obtaining 3,4,5-tri-O-galloylquinic acid is its extraction from plant tissues. The choice of extraction method is crucial and depends on the nature of the plant material and the desired purity of the initial extract.

Conventional Solvent Extraction and Maceration

Conventional solvent extraction is a widely used and established method for isolating this compound. This technique relies on the principle of dissolving the target compound in a suitable solvent.

Maceration, a simple form of solvent extraction, involves soaking the plant material in a solvent for a specific period. For instance, dried and powdered leaves of Byrsonima fagifolia are extracted by maceration using a methanol (B129727)/water mixture (8:2 v/v) at room temperature for 48 hours. This process is often repeated to maximize the yield. Similarly, phenolic compounds, including this compound, have been extracted from the leaves of the mastic tree (Pistacia lentiscus L.) by shaking the plant material with 80% aqueous solutions of methanol or ethanol (B145695) at room temperature.

Another conventional method is Soxhlet extraction, which provides a continuous extraction process. In one study, air-dried leaves of Guiera senegalensis were successively extracted using a Soxhlet apparatus with hexane, chloroform, and finally methanol. The methanolic extract, containing the polar gallotannins, was then further processed. Research on Byrsonima crassifolia leaves compared different extraction methods, including maceration, percolation, sonication, and Soxhlet extraction, using methanol as the solvent.

Following the initial extraction, a liquid-liquid partitioning step is often employed to separate compounds based on their polarity. For example, a crude methanolic extract of G. senegalensis was concentrated, diluted with water, and then successively partitioned with ethyl acetate (B1210297) and n-butanol. The n-butanol fraction, enriched with galloylquinic acids, was then taken for further purification.

Advanced Extraction Methods (e.g., Supercritical Fluid Extraction, Ultrasound-Assisted Extraction)

In addition to conventional methods, advanced extraction techniques offer advantages such as higher efficiency, reduced solvent consumption, and shorter extraction times.

Supercritical Fluid Extraction (SFE) utilizes a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent. By manipulating pressure and temperature, the solvating power of the supercritical fluid can be finely tuned. SFE has been employed to obtain extracts from the leaves of Copaifera langsdorffii. In this study, a Response Surface Methodology was used to optimize the extraction conditions, with factors including pressure, temperature, and the percentage of ethanol as a co-solvent. The results indicated that specific conditions could enrich the extract in certain compounds, with galloylquinic acids being prominent in the hydroalcoholic-rich extracts.

Ultrasound-Assisted Extraction (UAE) , or sonication, uses the energy of ultrasonic waves to facilitate the extraction process. A study comparing various extraction methods for Byrsonima crassifolia leaves found that sonication offered a higher extraction rate compared to maceration, Soxhlet, and percolation. This method involves immersing the plant material in a solvent and subjecting it to ultrasonic waves for a short period, for example, 10 minutes.

Chromatographic Separation and Purification Strategies

Following extraction, the crude extract contains a mixture of various compounds. Chromatographic techniques are indispensable for the separation and purification of this compound from this complex mixture.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for both the analysis and purification of this compound. Reversed-phase HPLC, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar, is commonly used.

Various HPLC methods have been developed for the identification and quantification of gallotannins, including this compound, in different plant parts of Guiera senegalensis. These methods often employ a gradient elution, where the composition of the mobile phase is changed over time to achieve better separation. For instance, a gradient system of acidified water and acetonitrile (B52724) can be used. An isocratic method, where the mobile phase composition remains constant, has also been used to quantify the main tannins in G. senegalensis.

In a study on Byrsonima fagifolia leaf extract, HPLC analysis was performed on a C18 column with a gradient of acetic acid in water and acetonitrile as the mobile phase. Detection is typically carried out using a photodiode array (PDA) detector, which can monitor absorbance at multiple wavelengths simultaneously. The characteristic UV absorbance of galloylquinic acids, with maxima around 225 and 275 nm, aids in their identification.

Preparative Chromatography and Counter-Current Chromatography Applications

For isolating larger quantities of this compound for further studies, preparative chromatography techniques are employed.

Preparative HPLC utilizes larger columns and higher flow rates than analytical HPLC to purify significant amounts of a compound. It has been successfully used to isolate nine different galloylquinic acids, including the 3,4,5-tri-O-galloyl derivative, from various parts of Guiera senegalensis. In one instance, a mixture containing tri- and tetra-O-galloylquinic acids was further purified by preparative HPLC on a reversed-phase column to yield pure this compound.

Column Chromatography using stationary phases like Sephadex LH-20 is another common purification strategy. This gel filtration matrix separates molecules based on their size and polarity. A crude n-butanol extract of G. senegalensis was purified on a Sephadex LH-20 column using a methanol-water gradient, which successfully separated different galloylquinic acids. Similarly, fractions from Sephadex LH-20 chromatography of Myrothamnus flabellifolia extracts were analyzed by HPLC, showing that this compound was eluted with a specific methanol concentration.

Counter-Current Chromatography (CCC) , specifically High-Speed

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural elucidation of this compound. One-dimensional (¹H and ¹³C) and two-dimensional (such as HMQC, HMBC, and COSY) NMR experiments are employed to assign all proton and carbon signals, confirming the connectivity of the galloyl moieties to the quinic acid core. embrapa.brtandfonline.com The identification of the compound from the leaves of the resurrection plant Myrothamnus flabellifolius was achieved using both ¹H and ¹³C one- and two-dimensional NMR spectroscopy. nih.govresearchgate.net

In studies of a synthesized methyl ester derivative of this compound, ¹H and ¹³C NMR data were in full agreement with the proposed structure. nih.gov The chemical shifts observed are characteristic of the quinic acid skeleton and the three galloyl groups attached at positions 3, 4, and 5.

Table 1: ¹H and ¹³C NMR Spectral Data for the Methyl Ester of this compound in DMSO-d₆ nih.gov

| Position | ¹³C NMR (δ, ppm) | ¹H NMR (δ, ppm) |

|---|---|---|

| Quinic Acid Moiety | ||

| 1 | - | - |

| 2 | 35.5 | 2.30 (m, 2H), 2.40 (m, 2H) |

| 3 | 68.4 | 5.40 (dd, 1H) |

| 4 | 72.8 | 5.60 (m, 1H) |

| 5 | 63.3 | 4.90 (m, 1H) |

| 6 | 29.2 | - |

| 7 (C=O) | 173.9 | - |

| 1-OH | - | 3.43 (s, 1H) |

| OCH₃ | 52.4 | 3.49 (s, 3H) |

| Galloyl Moiety at C-3 | ||

| 1' | 128.1 | - |

| 2', 6' | 109.2 | 6.89 (s, 2H) |

| 3', 5' | 145.8 | - |

| 4' | 139.0 | - |

| 7' (C=O) | 165.0 | - |

| Galloyl Moiety at C-4 | ||

| 1'' | 128.4 | - |

| 2'', 6'' | 109.2 | 6.94 (s, 2H) |

| 3'', 5'' | 145.9 | - |

| 4'' | 139.3 | - |

| 7'' (C=O) | 165.6 | - |

| Galloyl Moiety at C-5 | ||

| 1''' | 128.2 | - |

| 2''', 6''' | 109.2 | 6.92 (s, 2H) |

| 3''', 5''' | 145.9 | - |

| 4''' | 139.3 | - |

| 7''' (C=O) | 165.2 | - |

Data presented for this compound methyl ester.

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry is crucial for determining the molecular weight and confirming the identity of this compound through its fragmentation patterns. Techniques such as Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF-MS) are commonly utilized. nih.gov

The molecular weight of this compound is 648.48 g/mol . In negative ion mode ESI-MS, the compound typically shows a deprotonated molecular ion [M-H]⁻ at m/z 647. nih.govresearchgate.net Doubly charged ions, such as [M-2H]²⁻ at m/z 323, may also be observed and can be the most abundant species, indicating the molecule's tendency to acquire a second charge. nih.gov In positive ion mode, adducts such as [M+Na]⁺ and [M+K]⁺ are often detected. nih.gov For its ethyl ester derivative, FAB-MS has shown [M+H]⁺ and [M+Na]⁺ ions at m/z 677 and 699, respectively. tandfonline.com

Tandem mass spectrometry (MS/MS) analysis provides structural information through characteristic fragmentation. A common fragmentation pathway for galloylquinic acids involves the neutral loss of galloyl residues (152 Da). researchgate.netresearchgate.net For this compound, the MS² spectrum of the [M-H]⁻ ion at m/z 647 shows a major fragment at m/z 495, corresponding to the loss of one galloyl group. researchgate.net Further fragmentation can lead to ions at m/z 343 (loss of a second galloyl residue) and m/z 191 (quinic acid moiety). researchgate.netresearchgate.net

Table 2: Key Mass Spectrometry Data for this compound and its Methyl Ester

| Ion Type | Observed m/z | Technique | Compound | Source |

|---|---|---|---|---|

| [M-H]⁻ | 647 | ESI-MS, MALDI-TOF-MS | This compound | nih.govresearchgate.net |

| [M-2H]²⁻ | 323 | ESI-MS | This compound | nih.gov |

| [M+Na]⁺ | 671 | MALDI-TOF-MS | This compound | nih.gov |

| [M+H]⁺ | 663.1190 | ESI-MS/MS | This compound methyl ester | nih.gov |

| [M-H]⁻ | 661.0878 | ESI-MS/MS | This compound methyl ester | nih.gov |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Chiroptical Methods

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique for the initial characterization of galloylquinic acids. These compounds exhibit characteristic absorption spectra due to the presence of galloyl groups. Typically, two main absorption bands are observed. For the methyl ester of this compound, these bands appear at approximately 225 nm and 275 nm. nih.gov Other reports confirm a maximum absorbance (λmax) for galloylquinic acids around 280 nm. tandfonline.comresearchgate.net This UV profile is a hallmark of the galloylquinic acid class of compounds. nih.govresearchgate.net

Chiroptical methods, such as the measurement of specific rotation, provide information about the stereochemistry of the molecule. Since quinic acid is a chiral molecule, its derivatives are optically active. The synthesized methyl ester of this compound was found to be levorotatory, with a specific rotation value ([α]D²⁵) of -42.6 (c 0.50, in methanol), which is similar to the naturally occurring compound. nih.gov

Quantitative Analytical Methodologies for Compound Determination

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the quantitative analysis of this compound in various samples, particularly from plant extracts. embrapa.brresearchgate.net These methods typically employ a reversed-phase column (e.g., C18) coupled with a UV or Diode Array Detector (DAD). tandfonline.comnih.gov

Quantification is generally performed by monitoring the absorbance at 280 nm, which corresponds to a characteristic absorption maximum for galloyl tannins. embrapa.brtandfonline.com The method involves creating a calibration curve using a purified standard of this compound. For instance, an isocratic HPLC method was developed to quantify this compound in different parts of Guiera senegalensis. researchgate.net In another study, a validated UHPLC method was used for the quantification of major compounds in Myrothamnus flabellifolia, including this compound, with reported contents ranging from 0.1 to 0.7%. researchgate.net The concentration of this polyphenol can be substantial, reaching 44% of the dry weight in hydrated leaves and up to 74% in desiccated leaves of Myrothamnus flabellifolius.

The mobile phase often consists of a gradient of acidified water (using formic or acetic acid) and an organic solvent like methanol or acetonitrile, allowing for the efficient separation of different galloylquinic acid derivatives. nih.govugr.es The limits of detection (LOD) and quantification (LOQ) for related compounds have been established in the sub-μg/mL range, demonstrating the high sensitivity of HPLC-based methods. embrapa.br

Preclinical Investigations into Biological Activities and Molecular Mechanisms

Antioxidant and Free Radical Scavenging Mechanisms

3,4,5-Tri-O-galloylquinic acid is recognized as a potent antioxidant. researchgate.net Its capacity to neutralize harmful free radicals and modulate the body's endogenous antioxidant defense systems is a cornerstone of its protective effects against cellular damage.

The free radical scavenging ability of this compound has been consistently demonstrated in various in vitro assays. Studies utilizing the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays have shown its potent activity. scispace.comnih.govgrafiati.com Research indicates that the scavenging activity of galloylquinic acid derivatives, including the 3,4,5-tri-O-galloyl form, increases with the number of galloyl groups attached to the quinic acid core. scispace.com This suggests a direct structure-activity relationship, where the numerous hydroxyl groups on the galloyl moieties contribute significantly to the molecule's ability to donate hydrogen atoms and neutralize free radicals.

The Oxygen Radical Absorbance Capacity (ORAC) assay further corroborates the antioxidant potential of compounds with similar structures, highlighting their ability to quench peroxyl radicals. researchgate.net The collective evidence from these assays solidifies the classification of this compound as a powerful free radical scavenger. scispace.com

Table 1: In Vitro Radical Scavenging Activity of Galloylquinic Acid Derivatives

| Assay | Compound/Extract | Observation | Reference |

|---|---|---|---|

| DPPH | Galloylquinic acid derivatives | Scavenging activity increases with the number of galloyl groups. | scispace.com |

| ABTS | Galloylquinic acid derivatives | Scavenging activity increases with the number of galloyl groups. | scispace.com |

| Hydroxyl Radical | Galloylquinic acid derivatives | Scavenging activity increases with the number of galloyl groups. | scispace.com |

Beyond direct radical scavenging, this compound also appears to exert its antioxidant effects by modulating the activity of endogenous antioxidant enzymes. These enzymes, including superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx), form the first line of defense against cellular oxidative stress. psu.edu

Preclinical studies on related compounds and extracts rich in galloylquinic acids have shown the ability to enhance the activity of these crucial enzymes. frontiersin.org For instance, research on other natural compounds has demonstrated that they can increase the levels of SOD, CAT, and GPx, thereby bolstering the cell's ability to detoxify reactive oxygen species. frontiersin.org This modulation helps to maintain cellular redox homeostasis and protect against oxidative damage.

A key mechanism underlying the antioxidant effects of many polyphenolic compounds is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes. nih.govlagenceodyc.com

While direct studies on this compound are emerging, research on structurally similar compounds and extracts containing it suggests a role in Nrf2 activation. nih.govlagenceodyc.com Activation of Nrf2 leads to its translocation into the nucleus, where it binds to antioxidant response elements (AREs) in the promoter regions of target genes. This, in turn, upregulates the expression of protective proteins, including antioxidant enzymes like heme oxygenase-1 (HO-1). nih.gov This pathway represents a significant indirect antioxidant mechanism, providing prolonged cellular protection against oxidative insults.

Anti-inflammatory Pathways and Immunomodulation

In addition to its antioxidant properties, this compound exhibits potent anti-inflammatory and immunomodulatory effects. researchgate.netresearchgate.net It achieves this by targeting key signaling pathways and mediators involved in the inflammatory response.

Chronic inflammation is characterized by the overproduction of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and various cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). This compound and related compounds have been shown to effectively inhibit the production of these molecules. epa.govnih.gov

In preclinical models, extracts containing galloylquinic acids have demonstrated a significant reduction in the levels of these inflammatory markers. nih.govnih.gov For example, in lipopolysaccharide (LPS)-stimulated macrophage cell lines, a model for inflammation, treatment with such compounds leads to a dose-dependent decrease in NO, PGE2, TNF-α, and IL-6 production. epa.govnih.gov This inhibition of pro-inflammatory mediators is a crucial aspect of its anti-inflammatory activity.

Table 2: Inhibition of Pro-inflammatory Mediators

| Mediator | Cell/Animal Model | Effect of Galloylquinic Acid-Containing Extracts | Reference |

|---|---|---|---|

| Nitric Oxide (NO) | LPS-stimulated RAW 264.7 cells | Significant inhibition of NO production. | epa.gov |

| Prostaglandin E2 (PGE2) | LPS-stimulated RAW 264.7 cells | Significant inhibition of PGE2 release. | epa.gov |

| TNF-α | Ehrlich ascites carcinoma-bearing mice | Suppression of increased TNF-α levels. | nih.gov |

| IL-6 | Ehrlich ascites carcinoma-bearing mice | Suppression of increased IL-6 levels. | nih.gov |

The anti-inflammatory effects of this compound are mediated through the modulation of critical intracellular signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) cascades. researchgate.netnih.gov

The NF-κB pathway is a central regulator of inflammation. medchemexpress.com In an inactive state, NF-κB is sequestered in the cytoplasm. Upon stimulation by inflammatory signals, it translocates to the nucleus and induces the transcription of genes encoding pro-inflammatory cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). medchemexpress.com Studies have shown that hydrolyzable tannins, including compounds structurally related to this compound, can inhibit the activation of the NF-κB pathway. nih.gov

Similarly, the MAPK signaling pathways (including p38, ERK, and JNK) play a pivotal role in transmitting extracellular signals to the nucleus to regulate inflammatory responses. researchgate.net Research indicates that gallic acid, a component of this compound, can suppress the phosphorylation of MAPK pathway components, thereby attenuating the inflammatory cascade. researchgate.net By modulating both the NF-κB and MAPK signaling pathways, this compound can effectively control the expression of a wide range of inflammatory genes.

Immunomodulatory Effects on Immune Cell Function (In Vitro/In Vivo Animal Models)

Preclinical studies have highlighted the immunomodulatory capabilities of this compound and related compounds, demonstrating effects on cytokine production and inflammatory pathways. In animal models, galloylquinic acids derived from Copaifera species have been shown to suppress the levels of pro-inflammatory mediators. nih.gov Specifically, in an Ehrlich ascites carcinoma (EAC)-bearing mouse model, treatment with a butanolic fraction rich in these acids led to a significant decrease in the protein levels of inflammatory cytokines Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) in the ascitic fluid. nih.govdntb.gov.ua

Furthermore, a patent for a combination therapy including this compound reported that vaccination of BALB/c mice with the formulation promoted the production of IL-4 and IL-5, suggesting an antigen-dependent immune response. google.com While some research points to the broad immunomodulatory activity of plants containing these compounds, the specific contributions of this compound are an area of ongoing investigation. researchgate.net Studies on structurally similar compounds have shown modulation of key signaling pathways, such as blocking the nuclear factor-kappaB (NF-κB) nuclear translocation and affecting mitogen-activated protein kinase (MAPK) pathways, which are critical in regulating inflammatory responses. biocrick.com

Antiproliferative and Apoptotic Mechanisms in Cancer Cell Lines and Animal Models

The antineoplastic properties of this compound have been explored in various cancer cell lines and animal models, revealing its potential to inhibit tumor growth through multiple mechanisms. wikipedia.org Extracts rich in galloylquinic acid derivatives have demonstrated cytotoxic effects against gastric adenocarcinoma cells and have been noted for their preventive potential against colorectal cancer in rats. researchgate.net A gallotannin-rich fraction containing this compound was found to be cytotoxic to the K562 human leukemia cell line, while showing minimal effect on normal human fibroblasts and peripheral blood mononuclear cells (PBMCs). springermedizin.de Additionally, moderate cytotoxicity has been observed against melanoma cells (RPMI-7951). springermedizin.de

A primary mechanism behind the anticancer activity of this compound involves the induction of programmed cell death, or apoptosis, and the halting of the cell division cycle. A combination of gallic acid derivatives, including this compound, was shown to induce apoptosis by causing mitochondrial membrane depolarization and activating caspase-3. google.com In K562 leukemia cells, a fraction containing this compound induced loss of mitochondrial membrane potential, caspase-3 activation, and subsequent DNA fragmentation. springermedizin.de

In human breast cancer cell lines such as MCF-7, the antiproliferative action is linked to the arrest of cells in the G1 phase of the cell cycle and the induction of autophagy, which can lead to cell death. google.comspringermedizin.de These findings align with studies on the related compound, gallic acid, which also induces apoptosis through the intrinsic mitochondrial pathway, characterized by the upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2. biomolther.org Furthermore, gallic acid has been shown to arrest the cell cycle at the S or G2 phase in ovarian cancer cells by modulating the p53-p21-Cdc2-cyclin B pathway. nih.gov

This compound demonstrates a significant ability to inhibit the proliferation of cancer cells. In vitro, galloylquinic acid compounds isolated from Copaifera leaves markedly inhibited the viability of MCF-7 breast cancer cells. nih.gov A gallotannin-rich fraction containing the compound also significantly reduced the long-term viability and colony-forming ability of K562 leukemia cells. springermedizin.de

Beyond direct effects on tumor cells, this compound also targets angiogenesis, the process by which new blood vessels form to supply tumors with nutrients. In an in vivo model using Ehrlich ascites carcinoma-bearing mice, treatment with galloylquinic acids led to a marked reduction in the protein level of Vascular Endothelial Growth Factor (VEGF), a key promoter of angiogenesis, in the ascitic fluid. nih.govdntb.gov.ua

| Cell Line | Compound/Fraction | Effect | IC50 Value | Source |

|---|---|---|---|---|

| MCF-7 (Human Breast Cancer) | Butanolic fraction from Copaifera lucens (rich in galloylquinic acids) | Inhibited cell viability by 48.0 ± 1.0% at 50 µg/mL | 50.1 ± 3.4 µg/mL | nih.gov |

| K562 (Human Leukemia) | P2Et fraction from Caesalpinia spinosa (contains this compound) | Cytotoxic activity | 43.4 µg/ml | springermedizin.de |

| RPMI-7951 (Melanoma) | 4,5-di-O-galloylquinic acid (related compound) | Moderate cytotoxicity | Not specified | springermedizin.de |

| HL-60 (Human Leukemia) | Myrothamnus flabellifolius extract (main component is this compound) | Significant cytotoxicity | 62.5 µg/ml | academicjournals.org |

The potential of this compound and its derivatives to inhibit cancer metastasis and invasion is an area of active research. Studies on the related compound, gallic acid, have shown it can inhibit the migration and invasive capabilities of various cancer cell types. science.gov For instance, gallic acid was found to inhibit the invasion of human nasopharyngeal carcinoma cells (NPC-BM1) in a dose- and time-dependent manner without significant cytotoxicity. science.gov The proposed mechanism involves the reduction of matrix metalloproteinase-1 (MMP-1) expression, a key enzyme in the degradation of the extracellular matrix which facilitates invasion. science.gov This effect was associated with the inhibition of the p38 MAPK signaling pathway and an increase in the expression of the tissue inhibitor of matrix metalloproteinase-1 (TIMP-1). science.gov While these findings are for a related molecule, they suggest a potential mechanism by which this compound may exert anti-metastatic effects.

A significant finding in preclinical studies is the ability of this compound to work synergistically with existing chemotherapy drugs, potentially enhancing their efficacy and overcoming drug resistance. A patent has been filed for a combination therapy that includes this compound for use with conventional agents such as topoisomerase inhibitors, mitosis inhibitors, alkylating agents, and antimetabolites. google.com

In vitro experiments have provided concrete evidence of this synergy. The combination of a butanolic fraction rich in galloylquinic acids with doxorubicin (B1662922) (Dox) led to a greater reduction in the viability of MCF-7 breast cancer cells compared to the individual treatments. nih.gov Similarly, a gallotannin-rich fraction from Caesalpinia spinosa containing this compound was shown to increase the sensitivity of K562 leukemia cells to doxorubicin. springermedizin.de This sensitizing effect was also observed with other chemotherapeutic agents, including vincristine, camptothecin, and taxol, in breast cancer cells. springermedizin.de These results suggest that this compound could be a valuable adjunct in cancer therapy, allowing for lower doses of cytotoxic drugs. google.com

Antimicrobial and Antiviral Properties and Mechanisms of Action

This compound has been identified as a natural product with notable antimicrobial and antiviral activities. Its broad-spectrum potential stems from its chemical nature as a hydrolyzable tannin. wikipedia.orgresearchgate.net

The antiviral properties are particularly well-documented against retroviruses. It is classified as a natural product with anti-HIV activity and has been shown to be an inhibitor of DNA polymerase. wikipedia.orgacademicjournals.org Specifically, this compound inhibits the reverse transcriptase (RT) enzymes of both Moloney Murine Leukemia Virus (M-MLV) and Human Immunodeficiency Virus Type 1 (HIV-1) in vitro. researchgate.netrug.nlmdpi.com The inhibition is non-competitive, with reported IC50 values of 5 μM for M-MLV RT and 34 μM for HIV-1 RT. rug.nl The mechanism for this activity is thought to be related to its tannin characteristics, which allow it to interact with proteins, potentially binding to the viral coat proteins and interfering with viral function. researchgate.netmdpi.com

In addition to its antiviral effects, the compound possesses antifungal properties. researchgate.net Extracts from Byrsonima fagifolia containing this compound demonstrated antifungal activity. embrapa.br Galloylquinic acid compounds from Copaifera species have also been reported to have anti-candidiasis activity, suggesting potential applications in treating fungal infections like those caused by Candida species. nih.govresearchgate.net

| Target Organism/Enzyme | Activity | Mechanism/Observation | IC50 Value | Source |

|---|---|---|---|---|

| HIV-1 | Anti-HIV Activity | Inhibition of HIV-1 Reverse Transcriptase (RT) | 34 µM | wikipedia.orgrug.nl |

| Moloney Murine Leukemia Virus (M-MLV) | Antiviral Activity | Inhibition of M-MLV Reverse Transcriptase (RT) | 5 µM | rug.nl |

| General | Antiviral Activity | DNA polymerase inhibitor | Not specified | wikipedia.orgacademicjournals.org |

| Candida species | Antifungal/Anti-candidiasis | Activity observed in extracts containing the compound | Not specified | nih.govresearchgate.netembrapa.br |

Antibacterial Activity Against Specific Pathogens

Preliminary in vitro studies have indicated that this compound contributes to the antibacterial effects of plant extracts. As a component of an ethyl acetate (B1210297) fraction from tara pods (Caesalpinia spinosa), the compound was active against methicillin-resistant Staphylococcus aureus (MRSA). Extracts containing this compound have also demonstrated antimicrobial activity against multidrug-resistant isolates of Staphylococcus aureus and Klebsiella pneumoniae. In one study, the minimum inhibitory concentration (MIC) for acetone (B3395972) and methanol (B129727) extracts containing this and other compounds ranged from 6–25 mg/mL against these pathogens.

Antifungal and Antiviral Efficacy

The efficacy of this compound has been evaluated against various fungal and viral pathogens.

Antifungal Activity: Research has highlighted the potent antifungal properties of galloylquinic acid derivatives. In a study investigating compounds from Byrsonima fagifolia leaf extract, this compound was identified as a major component responsible for the extract's antifungal action against Cryptococcus species. arabjchem.orgsci-hub.se The extract demonstrated significant growth inhibition of Cryptococcus spp. at concentrations ranging from 1–16 μg/mL, an activity level comparable to the isolated galloylquinic acid derivatives. arabjchem.orgsci-hub.se The presence of this compound in Guiera senegalensis extracts also contributes to the plant's documented antifungal activity profile. jsps.go.jp

Antiviral Activity: The compound has shown notable antiviral effects, particularly against Human Immunodeficiency Virus (HIV) and Herpes Simplex Virus (HSV). A proanthocyanidin-rich extract from Myrothamnus flabellifolia, a plant known to be abundant in this compound, was found to be active against herpes simplex virus 1. An extract from Guiera senegalensis containing this compound was reported as a selective inhibitor of HIV.

Inhibition of Microbial Virulence Factors (e.g., Reverse Transcriptase, DNA Polymerase)

A primary mechanism for the antiviral activity of this compound is the inhibition of key microbial enzymes essential for replication.

Reverse Transcriptase Inhibition: Isolated as the main active polyphenol from the resurrection plant, Myrothamnus flabellifolia, this compound was shown to be a potent inhibitor of viral reverse transcriptases. encyclopedia.pubmdpi.com Kinetic studies revealed non-competitive inhibition against both Moloney Murine Leukemia Virus (M-MLV) reverse transcriptase and HIV-1 reverse transcriptase. encyclopedia.pubresearchgate.netresearchgate.net The half-maximal inhibitory concentration (IC₅₀) was determined to be 5 μM for the M-MLV enzyme and 34 μM for the HIV-1 enzyme. encyclopedia.pubresearchgate.netresearchgate.net This inhibitory action is proposed as a key factor in its ability to block viral replication. mdpi.comresearchgate.net Some studies suggest the mechanism of action involves the interaction of the compound with the viral envelope protein gp120, which in turn prevents the virus from binding to the CD4 receptor.

DNA Polymerase Inhibition: this compound is also classified as a DNA polymerase inhibitor, further contributing to its profile as an anti-HIV agent. wikipedia.org

Enzyme Inhibition and Receptor Modulation Studies

Inhibition of Glycosidases (e.g., α-glucosidase, α-amylase)

Extracts from Myrothamnus flabellifolia, where this compound is a predominant compound, have been found to inhibit α-glucosidase and α-amylase activities, indicating potential applications in modulating carbohydrate metabolism. nih.gov Similarly, extracts of Pistacia lentiscus containing this compound have been evaluated for their inhibitory effects on these enzymes. unica.it In a study analyzing various plant fractions, the ethyl acetate fraction of C. operculatus, which contains this compound, showed inhibitory activity against both α-amylase and α-glucosidase. wikipedia.org

Table 1: Inhibitory Activity of this compound Against Glycosidases

| Enzyme | Plant Source of Extract | IC₅₀ (µg/mL) |

| α-Amylase | C. operculatus | — |

| α-Glucosidase | C. operculatus | — |

Note: Specific IC₅₀ values for the isolated compound were not detailed in this particular study, but the fraction containing it was active. wikipedia.org

Protein Kinase and Phosphatase Modulation

The modulation of signaling pathways involving protein kinases is a significant area of investigation for this compound. Research has associated this compound with the modulation of the PI3K/Akt signaling pathway. encyclopedia.pubresearchgate.netresearchgate.netmdpi.com Specifically, its presence is linked to a reduction in the phosphorylation of the AKT kinase. encyclopedia.pubresearchgate.netresearchgate.net This action is significant as the inhibition of this pathway can lead to increased apoptosis, a mechanism relevant in antitumor research. encyclopedia.pubresearchgate.netresearchgate.net

Table 2: Summary of Biological Activities and Molecular Mechanisms

| Activity Class | Specific Target | Organism/System | Finding/Mechanism | IC₅₀ Value |

| Antiviral | HIV-1 Reverse Transcriptase | Virus (in vitro) | Non-competitive inhibition | 34 μM |

| Antiviral | M-MLV Reverse Transcriptase | Virus (in vitro) | Non-competitive inhibition | 5 μM |

| Antifungal | Cryptococcus spp. | Fungi (in vitro) | Growth inhibition | 1-16 µg/mL (extract) |

| Antibacterial | S. aureus, K. pneumoniae | Bacteria (in vitro) | Growth inhibition | 6-25 mg/mL (extract) |

| Enzyme Inhibition | DNA Polymerase | Microbial Enzyme | Inhibition | Not specified |

| Enzyme Inhibition | α-Glucosidase, α-Amylase | Digestive Enzymes | Inhibition by extracts | Not specified |

| Kinase Modulation | AKT Kinase | Cellular Pathway | Reduced phosphorylation | Not applicable |

Ligand-Receptor Binding Interactions

This compound (TGQA) and its derivatives have demonstrated notable interactions with various proteins and receptors, suggesting mechanisms for their observed biological activities. As a type of hydrolyzable tannin, TGQA's structure, rich in galloyl groups, facilitates these interactions, particularly with proteins. researchgate.netembrapa.br

One significant area of investigation has been its role in preventing kidney stone formation. A synthesized methyl ester derivative, this compound methyl ester (TGAME), has been shown to inhibit the adhesion of calcium oxalate (B1200264) monohydrate (COM) crystals to renal cells. usp.br This effect is mediated by a reduction in the expression of Annexin A1 (ANXA1) on the cell surface. usp.brnih.gov ANXA1 is a protein that acts as a receptor for COM crystals, and by downregulating its surface presence, TGAME effectively decreases the binding sites for these crystals. nih.govnih.gov While the surface expression of ANXA1 decreases, its intracellular levels have been observed to increase, suggesting a modulation of protein trafficking rather than a change in total protein synthesis. nih.govnih.gov

Further studies have also implicated other cell surface proteins in this interaction. Besides ANXA1, TGAME and its metabolites have been found to reduce the surface expression of heat shock protein 90 (HSP90), another identified COM-binding protein. usp.br The interaction with these cell membrane proteins is a key aspect of the tannin characteristics of galloylquinic acid derivatives. researchgate.net

In the context of antiviral activity, this compound has been identified as an inhibitor of viral reverse transcriptase enzymes, such as those from Moloney Murine Leukemia Virus (M-MLV) and Human Immunodeficiency Virus (HIV-1). researchgate.net This inhibitory action is attributed to the compound's ability to bind to these viral enzymes, a characteristic shared by many tannins that interact with proteins. researchgate.net

The table below summarizes the key ligand-receptor binding interactions identified for this compound and its derivatives in preclinical studies.

| Compound/Derivative | Target Receptor/Protein | Observed Interaction/Effect | Biological Context |

| This compound methyl ester (TGAME) | Annexin A1 (ANXA1) | Downregulates cell surface expression | Inhibition of calcium oxalate crystal adhesion to renal cells usp.brnih.govnih.gov |

| This compound methyl ester (TGAME) | Heat Shock Protein 90 (HSP90) | Reduces cell surface expression | Inhibition of calcium oxalate crystal adhesion to renal cells usp.br |

| This compound | Viral Reverse Transcriptase (M-MLV, HIV-1) | Inhibits enzyme activity | Antiviral activity researchgate.net |

Metabolic Regulation and Organ Protective Effects in Preclinical Models

Preclinical studies suggest that this compound, often as a component of polyherbal formulations or plant extracts, contributes to protecting the liver from injury. dntb.gov.uaresearchgate.net For instance, extracts of Pistacia lentiscus, which contain this compound, have demonstrated hepatoprotective effects. dntb.gov.ua

The protective mechanisms are often linked to potent antioxidant and anti-inflammatory activities. In models of acute liver injury induced by toxins like carbon tetrachloride (CCl4), extracts containing galloylquinic acid derivatives have been shown to be effective. researchgate.netnih.gov The administration of such extracts leads to a significant reduction in serum levels of liver injury markers, namely alanine (B10760859) transaminase (ALT) and aspartate aminotransferase (AST). researchgate.net

At the molecular level, the hepatoprotective effects are associated with the modulation of key signaling pathways related to oxidative stress. One such pathway is the Nrf-2 signaling pathway. researchgate.net Treatment with extracts containing these compounds has been shown to induce the expression of Nuclear factor erythroid 2-related factor 2 (Nrf-2) and its downstream antioxidant enzymes, including heme oxygenase-1 (HO-1) and NADPH quinone oxidoreductase-1 (NQO-1). researchgate.netnih.gov This upregulation enhances the liver's capacity to neutralize reactive oxygen species (ROS).

Furthermore, these compounds help to mitigate oxidative stress by increasing the levels of endogenous antioxidant enzymes like superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px), while reducing levels of malondialdehyde (MDA), a marker of lipid peroxidation. researchgate.net The anti-inflammatory action is evidenced by the decreased production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). researchgate.net

The table below details the observed hepatoprotective effects and the underlying molecular mechanisms.

| Observed Effect | Molecular Mechanism | Key Markers/Pathways Involved |

| Reduction of liver enzyme levels | Mitigation of hepatocellular damage | Decreased serum ALT and AST researchgate.net |

| Attenuation of oxidative stress | Upregulation of antioxidant defenses | Increased SOD and GSH-Px; Decreased MDA researchgate.net |

| Anti-inflammatory activity | Suppression of pro-inflammatory mediators | Decreased TNF-α and IL-6 researchgate.net |

| Activation of Nrf-2 pathway | Enhancement of cellular antioxidant response | Increased expression of Nrf-2, HO-1, and NQO-1 researchgate.netnih.gov |

While direct studies focusing solely on this compound are limited, the cardioprotective effects of its core component, gallic acid, are well-documented and provide a basis for understanding its potential mechanisms. researchgate.net Gallic acid and its derivatives are known to possess significant antioxidant properties, which are central to their protective effects on the cardiovascular system. researchgate.net These compounds can modulate key proteins linked to myocardial damage and diabetes, which are often interrelated. researchgate.net The antioxidant activity, through both enzymatic and non-enzymatic defense systems, is a primary mechanism by which these compounds may protect the heart from oxidative stress-induced damage. researchgate.net

This compound is part of a broader class of phenolic compounds and terpenoids that have been investigated for their neuroprotective potential. mdpi.comexplorationpub.com The general mechanisms for the neuroprotective effects of such compounds involve antioxidant, anti-inflammatory, and anti-apoptotic activities, which counteract the key pathological processes underlying neurodegeneration. explorationpub.com Plant extracts rich in various phytochemicals, including gallic acids and terpenoids, have shown neuroprotective activity. researchgate.net These compounds are thought to protect membranes against damage from desiccation and free radical-induced oxidation, a mechanism that could be relevant in the brain. researchgate.net

The nephroprotective activity of this compound and its derivatives has been a significant area of preclinical research, particularly concerning the prevention of kidney stone formation (urolithiasis). usp.brnih.gov The primary mechanism identified is the inhibition of the formation and growth of calcium oxalate (CaOx) crystals, the most common component of kidney stones. nih.govresearchgate.net

A key aspect of this nephroprotective effect is the compound's ability to interfere with the adhesion of CaOx crystals to the surface of renal epithelial cells, a critical early step in stone formation. usp.brnih.gov This is achieved by modulating the expression of cell surface proteins that act as receptors for the crystals. Specifically, TGAME treatment leads to a concentration-dependent decrease in the surface expression of Annexin A1 (ANXA1), a known receptor for calcium oxalate monohydrate (COM) crystals. nih.govnih.gov This downregulation of surface ANXA1 reduces the ability of crystals to bind to and be retained by the renal cells. usp.br

In addition to its effects on crystal adhesion, the compound also possesses potent antioxidant activity, which is beneficial as oxidative stress is a known factor in hyperoxaluria-induced renal cell injury and stone formation. nih.govnih.govresearchgate.net

The table below summarizes the key findings related to the nephroprotective mechanisms of this compound derivatives.

| Nephroprotective Effect | Underlying Mechanism | Model System/Assay | Key Findings |

| Inhibition of Crystal Growth | Direct effect on crystallization | Drosophila melanogaster Malpighian tubule model | Significantly decreased size, number, and total area of CaOx crystals nih.govnih.gov |

| Inhibition of Crystal-Cell Adhesion | Downregulation of cell surface receptors | Madin-Darby Canine Kidney (MDCK) cells | Reduced binding of COM crystals in a concentration-dependent manner nih.govnih.gov |

| Modulation of Protein Expression | Altered trafficking of crystal-binding proteins | Western Blot & Immunofluorescence | Decreased membrane expression of Annexin A1 (ANXA1) and HSP90 usp.brnih.gov |

| Antioxidant Activity | Free radical scavenging | DPPH assay | Demonstrated potent antioxidant capability usp.brnih.govnih.gov |

This compound has been identified as a compound with potential anti-diabetic properties, acting through various mechanisms to regulate glucose metabolism. nih.govrsc.org It is often found in plant extracts that demonstrate significant inhibitory activity against key carbohydrate-digesting enzymes, α-amylase and α-glucosidase. nih.gov The inhibition of these enzymes slows down the breakdown of complex carbohydrates into glucose, thereby reducing postprandial hyperglycemia. nih.gov

Beyond enzymatic inhibition, derivatives of quinic acid, including galloylated forms, are believed to have excellent potential for improving glucose control and insulin (B600854) sensitivity. nih.gov While the precise mechanisms for this compound are still being fully elucidated, related compounds and extracts containing it have been shown to influence glucose utilization and insulin secretion. nih.gov The general mechanisms for such plant-derived compounds include stimulating the pancreatic β-cells to release more insulin, increasing the sensitivity of insulin receptors, and enhancing the uptake and use of glucose in peripheral tissues. nih.gov For instance, some phytochemicals are known to enhance insulin-stimulated glucose uptake and suppress hepatic gluconeogenesis. unica.it

The table below outlines the potential anti-diabetic mechanisms associated with this compound based on preclinical findings.

| Anti-diabetic Effect | Potential Molecular Mechanism | Supporting Evidence |

| Reduction of Postprandial Hyperglycemia | Inhibition of α-amylase and α-glucosidase | In vitro enzyme inhibition assays with extracts containing the compound nih.gov |

| Improved Glucose Homeostasis | Enhanced insulin secretion and sensitivity | Studies on quinic acid derivatives suggest potential for glucose control nih.govrsc.org |

| Enhanced Glucose Utilization | Increased glucose uptake in tissues | General mechanism proposed for anti-diabetic phytochemicals nih.gov |

Gastroprotective Mechanismsresearchgate.netnih.gov

Preclinical research has identified this compound as a compound with significant gastroprotective potential. embrapa.br Studies involving its derivatives and related extracts suggest that its mechanisms of action are multifactorial, primarily revolving around antioxidant and anti-inflammatory pathways to protect the gastric mucosa from injury. researchgate.netmdpi.com

Investigations using animal models of gastric ulcers have demonstrated the efficacy of galloylquinic acids. In studies on ethanol-HCl induced gastric ulcers in mice, extracts rich in galloylquinic acid derivatives, as well as isolated compounds, have been shown to significantly reduce the total area of gastric lesions. nih.gov This protective effect is often compared to that of standard gastroprotective drugs like pantoprazole. nih.gov The activity of these compounds is linked to their chemical structure; the presence of multiple galloyl groups is believed to enhance their antioxidant capacity.

| Compound/Extract | Experimental Model | Key Findings | Reference |

|---|---|---|---|

| Aqueous fraction of Copaifera langsdorffii leaves (rich in galloylquinic acids) | Ethanol-HCl induced ulcer model in mice | Significantly reduced the total lesion area and increased the cure ratio compared to the control group. | nih.gov |

| Isolated methylated galloylquinic acids | Ethanol-HCl induced ulcer model in mice | All tested compounds significantly reduced the total lesion area and increased the cure ratio in comparison with pantoprazole. | nih.gov |

| Gallic Acid (a constituent of this compound) | Ischemia-Reperfusion (I/R) induced gastric injury in rats | Decreased total area of gastric lesions; reduced protein expression of iNOS and caspase-3. |

Structure Activity Relationship Sar Investigations and Synthetic Derivatization

Elucidation of Key Structural Motifs for Biological Activity

The potent biological activities of 3,4,5-Tri-O-galloylquinic acid are largely attributed to the presence and specific arrangement of its galloyl moieties. A galloyl group is a derivative of gallic acid. Research consistently demonstrates that the number and position of these groups on the quinic acid core are critical for its function.

The defining feature is the vicinal-trihydroxylated pattern on the galloyl groups' aromatic rings (the pyrogallol (B1678534) moiety). This arrangement is crucial for activities such as free radical scavenging. semanticscholar.org The presence of multiple galloyl groups creates a molecule with numerous phenolic hydroxyls, which act as hydrogen donors, thereby neutralizing reactive oxygen species. Studies comparing galloylated and non-galloylated catechins have shown that the gallate moiety significantly enhances antiproliferative and apoptotic effects. semanticscholar.org For galloylquinic acids, a higher degree of galloylation often correlates with increased biological potency. For instance, the antifungal activity of galloylquinic acid derivatives is significantly higher than that of their constituent parts, quinic acid and gallic acid, indicating a synergistic effect derived from the combined structure. embrapa.br The presence of three galloyl groups in this compound is thought to enhance its biological activity when compared to compounds with fewer galloyl substituents. smolecule.com

Comparison with Related Galloylquinic Acid Isomers and Analogues

Comparing this compound with its isomers and analogues reveals important SAR insights. The degree of galloylation is a primary determinant of activity. In studies on the antifungal properties of compounds isolated from Byrsonima fagifolia, galloylquinic acid derivatives demonstrated significantly greater efficacy against Cryptococcus spp. than quercetin (B1663063) derivatives, quinic acid, or gallic acid alone. embrapa.br This highlights the importance of the galloylated quinic acid structure.

Within the class of galloylquinic acids, the number of galloyl groups directly impacts potency. Derivatives with more galloyl groups, such as this compound and 1,3,4,5-tetra-O-galloylquinic acid, generally exhibit stronger activity than di-O-galloylquinic acid isomers. embrapa.br This suggests that the density of pyrogallol groups on the quinic acid scaffold enhances the molecule's ability to interact with biological targets or participate in redox reactions.

| Compound | Number of Galloyl Groups | Reported Biological Activity (Example) | Relative Potency |

|---|---|---|---|

| Quinic Acid | 0 | Low antifungal effect embrapa.br | Low |

| Gallic Acid | (Single Unit) | Low antifungal effect embrapa.br | Low |

| 3,4-Di-O-galloylquinic acid | 2 | Antifungal activity against Cryptococcus spp. embrapa.br | Moderate |

| 3,5-Di-O-galloylquinic acid | 2 | Antifungal activity against Cryptococcus spp. embrapa.br | Moderate |

| This compound | 3 | Potent antifungal activity against Cryptococcus spp. embrapa.br | High |

| 1,3,4,5-Tetra-O-galloylquinic acid | 4 | Potent antifungal activity against Cryptococcus spp. embrapa.br | High |

Semi-synthetic and Total Synthetic Approaches for Structure-Function Probing

Chemical synthesis provides an essential tool for definitively probing the structure-function relationships of this compound. Both semi-synthetic modifications of the natural product and total synthesis from simple starting materials allow for the creation of analogues that cannot be readily isolated from nature. These tailored molecules can then be used to test hypotheses about the importance of specific functional groups.

A total synthesis of this compound methyl ester has been developed to create lead compounds for biological evaluation. nih.gov This multi-step process begins with commercially available quinic acid and gallic acid. A key step in the synthetic pathway is the protection of the hydroxyl groups on gallic acid, for example, as benzyl (B1604629) ethers, to form 3,4,5-tribenzyloxybenzoic acid. nih.gov The quinic acid is converted to its methyl ester (methyl quinate). The crucial esterification step, linking the three protected galloyl groups to the quinic acid core, can be achieved using Steglich esterification conditions with dicyclohexylcarbodiimide (B1669883) (DCC) and N,N-(dimethylamino)pyridine (DMAP) as coupling reagents. nih.gov The final step involves deprotection (e.g., hydrogenolysis to remove benzyl groups) to yield the target molecule. nih.gov This synthetic route allows for the systematic modification of the molecule, such as altering the substitution pattern on the quinic acid core or modifying the galloyl groups, to investigate their precise role in biological activity.

Computational Chemistry and Molecular Modeling for Ligand-Target Interactions

Computational methods provide powerful insights into how this compound interacts with biological macromolecules at the atomic level, helping to explain its observed activities and guide the design of new derivatives.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. Several in silico studies have explored the binding of this compound to various enzymes, suggesting potential mechanisms of action.

For example, docking simulations identified this compound as a promising inhibitor of the glutathione (B108866) 3R3E enzyme, with a high docking score of -8.24 kcal/mol, which supports its potent antioxidant activity. ansfoundation.org Other studies have used docking to explore its interactions with targets relevant to metabolic diseases, such as α-amylase and α-glucosidase, and coagulation, such as thrombin. dntb.gov.ua It has also been identified as a potentially efficient binder to the main protease (Mpro) of the SARS-CoV-2 virus, highlighting its potential as a scaffold for antiviral drug development. nih.gov These studies typically reveal that the multiple hydroxyl groups of the galloyl moieties form a network of hydrogen bonds with key amino acid residues in the active site of the target protein, anchoring the ligand and contributing to a strong binding affinity.

| Target Protein | Biological Context | Reported Docking Score (kcal/mol) | Reference |

|---|---|---|---|

| Glutathione 3R3E Enzyme | Oxidative Stress | -8.24 | ansfoundation.org |

| α-Amylase | Carbohydrate Metabolism | Not specified | dntb.gov.ua |

| α-Glucosidase | Carbohydrate Metabolism | Not specified | dntb.gov.ua |

| Thrombin | Blood Coagulation | Not specified | dntb.gov.ua |

| NADPH Oxidase | Inflammation / Oxidative Stress | Not specified | dntb.gov.ua |

| SARS-CoV-2 Main Protease (Mpro) | Antiviral Activity | Not specified | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By correlating physicochemical properties or structural features (descriptors) with activity, QSAR models can predict the potency of novel compounds before they are synthesized.

While specific QSAR models focused exclusively on this compound are not widely published, the methodology has been successfully applied to its parent structure, gallic acid, and its derivatives. nih.gov For a series of structurally related gallic acid derivatives, QSAR models have been developed to predict analgesic activity, demonstrating substantial predictive power for designing new analogues with improved potency. nih.gov These models typically use descriptors that quantify molecular properties such as hydrophobicity, electronic distribution (e.g., quadrupole moments), and steric factors. scholarsresearchlibrary.com The application of such models to a diverse library of galloylquinic acid isomers and synthetic analogues could further refine the understanding of the key structural features governing their activity and accelerate the discovery of more potent compounds.

Advanced Research Methodologies and Systems Biology Approaches

Advanced research methodologies and systems biology are pivotal in elucidating the complex mechanisms of action of natural compounds like 3,4,5-Tri-O-galloylquinic acid. These approaches move beyond single-target interactions to provide a holistic view of how a compound influences biological systems, integrating diverse data to map its effects on cellular networks and pathways.

Future Research Directions and Translational Perspectives Preclinical Focus

Identification of Novel Biological Targets and Signaling Pathways

Future preclinical research will likely focus on elucidating the full spectrum of molecular interactions and signaling cascades affected by 3,4,5-Tri-O-galloylquinic acid and its derivatives. Studies have already identified key targets, providing a foundation for further investigation.

A synthesized derivative, this compound methyl ester (TGAME), has been shown to inhibit the binding of calcium oxalate (B1200264) monohydrate crystals to renal tubular cells. nih.gov This effect is mediated by the downregulation of Annexin A1 (AxA1) expression on the cell surface. nih.gov Pre-treatment of Madin-Darby canine kidney cells with TGAME led to a significant, concentration-dependent decrease in crystal binding. nih.gov Western blot analysis confirmed that while whole-cell AxA1 levels remained unchanged, the membrane-specific expression was diminished, suggesting a targeted modulation of this protein's localization. nih.gov

Furthermore, research into galloylquinic acid compounds (GQAs) from Copaifera lucens leaves has uncovered potent antifungal activity against multidrug-resistant Candida albicans. nih.gov The mechanisms of action are multifaceted, involving the disturbance of fungal membrane integrity, reduction of virulence factors like proteinase and phospholipase, and a decrease in ergosterol (B1671047) content in the plasma membrane. nih.gov Notably, these compounds were found to alter the mitochondrial membrane potential, leading to an increased release of cytochrome c into the cytosol, which is an indicator of early apoptosis initiation. nih.gov These findings suggest that this compound could modulate multiple signaling pathways related to cell adhesion, membrane integrity, and programmed cell death.

Development of Advanced Delivery Systems for Preclinical Applications

A significant hurdle for many polyphenolic compounds is their limited bioavailability and poor solubility, which can restrict their preclinical efficacy. nih.gov Future research will need to explore advanced delivery systems to overcome these limitations for this compound. While specific nanoformulations for this compound are not yet extensively reported, strategies used for similar molecules like quercetin (B1663063) and thymoquinone (B1682898) offer a preclinical roadmap. nih.govnih.gov

Liposomal formulations, for instance, are a promising avenue. nih.gov They can encapsulate both hydrophilic and hydrophobic drugs, improve stability, and potentially enhance bioavailability and targeted delivery. nih.govmdpi.com Studies on other bioactive compounds have shown that encapsulation in liposomes can lead to higher plasma concentrations, improved clearance rates, and enhanced efficacy in preclinical models. nih.govdovepress.com The development of liposomal or other nanoformulations (e.g., solid lipid nanoparticles, micelles) for this compound could significantly improve its pharmacokinetic profile, allowing for more effective preclinical evaluation of its therapeutic potential. nih.gov

Exploration of Synergistic Interactions with Other Bioactive Compounds

The potential for synergistic effects between this compound and other bioactive compounds is a promising area of future research. Given that its structure is based on gallic acid and quinic acid, the behavior of gallic acid in combination with other phenolics provides valuable insight.

Studies have demonstrated that combinations of phenolic compounds can result in antioxidant activity that is greater than the sum of the individual components. researchgate.netnih.gov For example, a binary combination of gallic acid and caffeic acid exhibited a considerable synergistic antioxidant effect, measured at 137.8% by the Ferric Reducing Antioxidant Power (FRAP) method. researchgate.net Similarly, ternary mixtures of quercetin, gallic acid, and caffeic acid also showed significant synergy. researchgate.net However, interactions can also be antagonistic; some ternary combinations involving rutin (B1680289) and various phenolic acids resulted in a decrease in antioxidant activity. researchgate.net The exploration of these interactions is crucial, as it could lead to the development of highly effective antioxidant formulations for various applications. remedypublications.com

| Compound Combination | Observed Effect | Synergy/Antagonism (%) | Assay Method |

|---|---|---|---|

| Gallic Acid + Caffeic Acid | Synergistic | +137.8% | FRAP |

| Quercetin + Gallic Acid + Caffeic Acid | Synergistic | +59.4% | FRAP |

| Quercetin + Gallic Acid + Rutin | Synergistic | +55.2% | FRAP |

| Rutin + Caffeic Acid + Rosmarinic Acid | Antagonistic | -21.8% | FRAP |

| Chlorogenic Acid + Caffeic Acid + Rosmarinic Acid | Antagonistic | -20.0% | FRAP |

Data derived from studies on the synergistic and antagonistic antioxidant effects of phenolic compounds, including the structural component gallic acid. researchgate.netnih.gov

Integration into Agri-food and Biotechnological Applications (Preclinical)

The inherent antioxidant and antimicrobial properties of this compound make it a candidate for applications in the agri-food and biotechnology sectors. Its potential as a natural preservative is a key area of preclinical investigation. nih.gov The growing consumer concern over synthetic chemical preservatives has driven research into natural alternatives that can ensure food safety and extend shelf life. nih.gov The demonstrated ability of extracts containing this compound to inhibit the growth of various microbes supports this application. nih.gov

In biotechnology, the use of microbial systems for biotransformation represents another important research direction. A study on galloylquinic acids from Copaifera species demonstrated their transformation by the filamentous fungus Aspergillus alliaceus. usp.br Such biotransformation studies can provide tools for predicting the metabolic profile of these compounds in vivo and can also be harnessed to produce novel derivatives with potentially enhanced bioactivity or different physicochemical properties. usp.br Furthermore, chemo-enzymatic synthesis, which combines biological and chemical processes, offers a pathway to create complex chiral molecules efficiently. rsc.org

Methodological Advancements in Isolation and Characterization

Advancements in both the synthesis and analytical characterization of this compound are crucial for facilitating preclinical research. While this compound can be isolated from natural sources like Pistacia lentiscus leaves, total synthesis offers a route to produce pure material for pharmacological studies. nih.govresearchgate.net

A multi-step total synthesis for this compound methyl ester (TGAME) has been successfully developed. nih.gov The process begins with commercially available quinic and gallic acids. A key step in the synthetic pathway is the Steglich esterification, which couples methyl quinate with 3,4,5-tribenzyloxybenzoic acid using dicyclohexylcarbodiimide (B1669883) (DCC) and N,N-(dimethylamino)pyridine (DMAP) as reagents. nih.gov Purification of the intermediates and the final product is achieved using techniques such as silica (B1680970) gel column chromatography. nih.gov

For characterization, advanced analytical techniques are indispensable. The molecular weight and structure of synthesized TGAME have been confirmed using electrospray ionization tandem mass spectrometry (ESI-MS/MS) in both positive and negative ion modes, providing precise mass data that corroborates the expected chemical structure. nih.gov

Q & A

Basic Research Questions